3-methyl-N-quinolin-8-ylbenzamide
Description
Properties
CAS No. |
443638-87-7 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.3g/mol |
IUPAC Name |
3-methyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C17H14N2O/c1-12-5-2-7-14(11-12)17(20)19-15-9-3-6-13-8-4-10-18-16(13)15/h2-11H,1H3,(H,19,20) |
InChI Key |
YMYOMPUTQPZVKT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
solubility |
2.6 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-quinolin-8-ylbenzamide typically involves the reaction of 3-methylbenzoic acid with 8-aminoquinoline. The reaction is facilitated by the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-quinolin-8-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-methyl-N-quinolin-8-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-N-quinolin-8-ylbenzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
| Compound | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Biological Activities |
|---|---|---|---|---|
| 3-Bromo-N-quinolin-8-ylbenzamide | Br at 3-position | C₁₆H₁₁BrN₂O | 327.17 | Antimicrobial, Anticancer |
| 3-Iodo-N-quinolin-8-ylbenzamide | I at 3-position | C₁₆H₁₁IN₂O | 374.18 | Antiviral, Anticancer |
| 3-Chloro-N-quinolin-8-ylbenzamide | Cl at 3-position | C₁₆H₁₁ClN₂O | 282.72 | Antimicrobial |
- Key Differences :
- Halogen Effects : Bromine and iodine increase molecular weight and van der Waals interactions, enhancing binding to hydrophobic enzyme pockets. Chlorine offers moderate electronegativity, favoring hydrogen bonding .
- Activity Trends : Iodo derivatives show broader antiviral activity due to iodine’s polarizability, while bromo derivatives excel in anticancer applications .
Functional Group Variations
| Compound | Structural Features | Biological Activities | Unique Properties |
|---|---|---|---|
| 3-Acetyl-N-(quinolin-8-yl)benzamide | Acetyl group at 3-position | Antimicrobial, Anticancer | Enhanced solubility via acetyl group |
| N-(2-Methylquinolin-8-yl)-4-nitrobenzamide | Methyl at quinoline-2, nitro at benzene-4 | Anticancer, Cytotoxic | Nitro group enables redox reactivity |
| N-(5-Chloro-8-hydroxyquinolin-7-yl)benzamide | Hydroxy and chloro substituents | Antiprotozoal, Antifungal | Chelates metal ions (e.g., Fe³⁺) |
- Key Insights: Acetyl vs. Methyl: The acetyl group in 3-acetyl-N-(quinolin-8-yl)benzamide increases polarity, improving water solubility but reducing blood-brain barrier penetration compared to the methyl analog . Nitro Group Utility: The nitro group in N-(2-methylquinolin-8-yl)-4-nitrobenzamide can be reduced to an amine (-NH₂), enabling further derivatization for drug development .
Hybrid Structures with Heterocycles
- Mechanistic Notes: Imidazole-thiophene hybrids exhibit improved binding to parasitic proteases due to π-π stacking and hydrogen bonding . Cinnamide hybrids () demonstrate potent cytotoxicity via dual inhibition of topoisomerase and tubulin polymerization .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-methyl-N-quinolin-8-ylbenzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via condensation reactions between quinolin-8-amine and substituted benzoyl chlorides. For example, a reflux in ethanol with glacial acetic acid as a catalyst (18–20 hours) facilitates amide bond formation. Purification via column chromatography (e.g., CH₂Cl₂/MeOH 97:3) improves yield and purity . Optimization strategies include adjusting stoichiometry, solvent polarity, and reaction time. Monitoring by TLC ensures reaction completion.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data discrepancies resolved?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) are critical for structural confirmation. For instance, ¹H NMR (300 MHz, Chloroform-d) resolves aromatic proton splitting patterns (δ 7.84–6.89 ppm), while LCMS confirms molecular ion peaks (e.g., m/z 267 [M+H]⁺) . Discrepancies in data (e.g., unexpected peaks) are addressed by repeating experiments under inert atmospheres or using deuterated solvents to rule out impurities.
Q. How is the purity of this compound validated, and what analytical thresholds are considered acceptable?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values) are standard. Residual solvents are quantified via gas chromatography (GC), adhering to ICH guidelines .
Advanced Research Questions
Q. How does the crystal structure of this compound influence its interaction with biological targets?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 93 K reveals planar quinoline systems and dihedral angles (e.g., 70.22° between quinoline and benzene rings), which impact π-π stacking and hydrogen bonding with enzymes. Intermolecular N–H⋯N interactions (e.g., 2.56 Å) stabilize crystal packing, correlating with bioavailability . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) further predict electrostatic potential surfaces for target binding .
Q. What strategies are employed to analyze the structure-activity relationship (SAR) of quinolin-8-yl benzamide derivatives in drug discovery?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., methyl, nitro, or chloro groups) and evaluating their cytotoxic or enzymatic inhibitory activity. For example, replacing the 3-methyl group with a nitro moiety enhances electrophilicity, improving interactions with proteasome active sites . Dose-response assays (IC₅₀ values) and molecular docking (AutoDock Vina) validate hypotheses .
Q. How can mechanistic insights into the catalytic synthesis of this compound derivatives be obtained?
- Methodological Answer : Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., ¹⁵N-quinoline) track reaction pathways. For instance, NaBH₃CN-mediated imine reductions proceed via a six-membered transition state, confirmed by deuterium exchange experiments . Green chemistry approaches (e.g., microwave-assisted synthesis) reduce reaction times and byproduct formation .
Q. What experimental designs mitigate contradictions in biological activity data for quinolin-8-yl benzamides?
- Methodological Answer : Contradictions (e.g., varying IC₅₀ values across cell lines) are addressed by standardizing assay conditions (e.g., ATP levels in cytotoxicity assays) and using isogenic cell models. Meta-analyses of published data, following PRISMA guidelines, identify confounding variables (e.g., solvent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
